Cas no 183966-68-9 (L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester)

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester is a protected derivative of L-valine, featuring a tert-butoxycarbonyl (Boc) group and an allyl ester moiety. This compound is primarily used in peptide synthesis, where the Boc group provides selective protection for the amino functionality, while the allyl ester allows for orthogonal deprotection under mild conditions. Its stability under basic and nucleophilic conditions makes it suitable for stepwise peptide chain elongation. The allyl ester can be cleaved selectively using palladium catalysts, enabling controlled deprotection without affecting other protecting groups. This reagent is valued for its versatility in solid-phase and solution-phase peptide synthesis.
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester structure
183966-68-9 structure
Product Name:L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester
CAS No:183966-68-9
MF:C13H23NO4
MW:257.3260242939
CID:5917581
PubChem ID:53841977
Update Time:2025-06-13

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester Chemical and Physical Properties

Names and Identifiers

    • L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester
    • SCHEMBL6534917
    • GJSVYNIAZSDBKM-JTQLQIEISA-N
    • prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
    • 183966-68-9
    • N-(tert-Butyloxycarbonyl)-L-valine allyl ester
    • EN300-12462351
    • Inchi: 1S/C13H23NO4/c1-7-8-17-11(15)10(9(2)3)14-12(16)18-13(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,14,16)/t10-/m0/s1
    • InChI Key: GJSVYNIAZSDBKM-JTQLQIEISA-N
    • SMILES: C(OCC=C)(=O)[C@H](C(C)C)NC(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 257.16270821g/mol
  • Monoisotopic Mass: 257.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.6Ų

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester Pricemore >>

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Additional information on L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester

L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester (CAS No. 183966-68-9): A Versatile Building Block in Chemical Biology and Drug Development

This compound, formally designated as L-valine protected with a (1,1-dimethylethoxy)carbonyl group and esterified with a 2-propenyl (allyl) moiety (L-valine N-Boc allyl ester), represents a critical intermediate in the synthesis of bioactive molecules. Its structure combines the essential amino acid valine, a key component of proteins and metabolic pathways, with two strategically positioned functional groups: the N-Boc protecting group, widely used in peptide chemistry to block amine reactivity during multi-step syntheses; and the allyl ester, which provides an alkenyl handle for subsequent chemical transformations. This combination allows researchers to manipulate its reactivity precisely while maintaining the core valine framework for biological compatibility.

The N-Boc protection of valine's amino terminus ensures stability during organic synthesis processes such as cross-coupling reactions or enzymatic modifications. Recent advancements in click chemistry methodologies have leveraged this stability to construct complex peptidomimetics with improved pharmacokinetic profiles. For instance, studies published in *Chemical Science* (2023) demonstrated that retaining the Boc group during solid-phase peptide synthesis minimizes side reactions and enhances yield when incorporating photoresponsive or redox-sensitive moieties into peptide backbones. The presence of the allyl ester further expands its utility: upon selective removal via palladium-catalyzed deprotection protocols, it generates reactive aldehyde intermediates for bioconjugation applications. This dual functionality makes CAS No. 183966-68-9 a preferred precursor in designing targeted drug delivery systems.

In medicinal chemistry pipelines, this compound serves as a strategic platform for developing prodrugs that enhance solubility and bioavailability. A notable application involves its use in synthesizing tumor-penetrating peptides where the allyl ester undergoes enzymatic cleavage in cancer microenvironments to release active payloads. Research from *Nature Communications* (2024) highlighted how such derivatives can bypass multidrug resistance mechanisms by exploiting pH-sensitive hydrolysis pathways inherent to their alkene-containing esters. The Boc group here acts as a temporary shield during conjugation with fluorophores or radionuclides before being removed under mild conditions to activate biological function.

Structural characterization via NMR spectroscopy reveals characteristic signals at δ 5.0–5.5 ppm corresponding to the allyl proton triplet, confirming precise regioselectivity in esterification. The carbonyl carbon resonance at δ 170 ppm is further split by coupling with adjacent methylene groups due to the rigid spatial arrangement imposed by the Boc group. This structural integrity is critical for applications requiring defined stereochemistry such as chiral ligand development for asymmetric catalysis reported in *ACS Catalysis* (2023). The compound's crystallinity has also been exploited for X-ray diffraction studies elucidating hydrogen bonding networks in supramolecular assemblies.

Advances in green chemistry have driven innovations in its synthesis pathway optimization. Traditional methods involving toxic chlorinated solvents are now being replaced by solvent-free protocols using microwave-assisted techniques as described in *Green Chemistry* (2024). These improvements not only reduce environmental impact but also achieve higher yields through controlled reaction kinetics—up to 94% purity under optimized conditions without column chromatography purification steps. The allyl ester's photochemical properties are currently under investigation for light-triggered drug release mechanisms; preliminary findings suggest that UV irradiation at 365 nm can effect selective cleavage while preserving sensitive peptide frameworks.

In diagnostic applications, this compound functions as an efficient reporter molecule when incorporated into aptamer systems targeting specific biomarkers. A 2024 study published in *Analytical Chemistry* utilized its allyl moiety as an anchor point for attaching quantum dots through thiol-Michael addition reactions after deprotection steps. The resulting conjugates exhibited enhanced signal-to-noise ratios compared to conventional linkers due to minimized steric hindrance from the removable Boc group. Such systems show promise for real-time monitoring of intracellular processes through fluorescence lifetime imaging microscopy (FLIM).

Computational modeling has provided new insights into its interaction dynamics with biological systems. Molecular docking simulations using AutoDock Vina (version 4+) revealed favorable binding affinities (-7 kcal/mol range) when applied to enzyme active sites compared to unmodified valine analogs. This enhanced binding is attributed to conformational constraints imposed by the allyl ester which aligns key pharmacophoric elements optimally within target binding pockets—a discovery validated experimentally through isothermal titration calorimetry assays reported last year.

Safety data accumulated over recent years underscores its compatibility with biological systems when properly formulated. In vivo toxicity studies conducted on murine models showed no adverse effects at therapeutic concentrations (<5 mM), with rapid metabolic conversion via cytochrome P450 enzymes observed through LC/MS metabolite profiling (Journal of Medicinal Chemistry, 2023). Its hydrophobicity index logP value of 3.8±0.2 places it within optimal ranges for cell membrane permeability without excessive accumulation risks—a critical balance for systemic drug delivery.

Emerging applications include its role as a building block for self-assembling nanomaterials used in regenerative medicine scaffolds reported this year in *Advanced Materials*. By incorporating this compound into poly(amidoamine) dendrimers through amidation reactions after Boc deprotection, researchers achieved tunable porosity and biodegradation rates matching bone repair timelines (in vitro studies showed ~70% mass loss over 8 weeks). The allyl group's participation in Diels-Alder cycloaddition reactions enabled covalent crosslinking under physiological conditions without requiring harsh reagents.

Its utility extends into analytical chemistry where it serves as an internal standard marker for quantitative proteomics analysis via MALDI-ToF mass spectrometry due to distinct m/z ratios post-ionization (Journal of Proteome Research, 2024). Recent methodological improvements have reduced detection limits below femtomolar levels through isotopic labeling strategies using deuterated variants of CAS No. 183966-68-9, demonstrating robustness across diverse sample matrices including blood plasma extracts.

In synthetic biology contexts, this compound enables site-specific modification of recombinant proteins during expression systems where orthogonal translation methods introduce unnatural amino acids via amber codon suppression techniques (Nature Methods Highlighted Article 2024). The removable protecting groups allow post-translational modifications without disrupting protein folding dynamics—a breakthrough facilitating high-throughput screening of enzyme variants with tailored catalytic properties.

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